molecular formula C8H14O3 B6141924 1,4-dioxaspiro[4.4]nonan-2-ylmethanol CAS No. 19837-64-0

1,4-dioxaspiro[4.4]nonan-2-ylmethanol

Cat. No.: B6141924
CAS No.: 19837-64-0
M. Wt: 158.19 g/mol
InChI Key: MPXZOTDEWCLXNR-UHFFFAOYSA-N
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Description

Contextual Significance within Spiroacetal Chemistry and Related Heterocyclic Systems

Spiroacetals, also known as spiroketals, are a prominent class of compounds found in numerous natural products, pharmaceuticals, and functional molecules. nih.gov Their unique structural and stereochemical properties have made them a central topic in organic chemistry for many years. nih.govacs.org The defining feature of a spiro compound is the single atom that is the junction of two rings, forcing the rings into mutually orthogonal planes. This arrangement imparts significant three-dimensionality, a characteristic increasingly sought after in drug discovery to improve selectivity and potency by enabling better interaction with the complex 3D structures of biological targets. rsc.orgnih.gov

The 1,4-dioxaspiro[4.4]nonane scaffold, a type of spiroketal, is particularly valuable. It is considered a privileged scaffold in medicinal chemistry due to its presence in various bioactive molecules. nih.govrsc.org The methanol (B129727) group on the dioxolane ring serves as a crucial functional handle, a "point of diversification" that allows for further chemical modifications and the construction of libraries of related compounds for biological screening. nih.govku.edu

Historical Development of Research on Spirocyclic Scaffolds and their Methanol Derivatives

Research into spirocyclic systems has evolved significantly over the decades. Early work focused on the isolation and structural elucidation of naturally occurring spiroketals. nih.govacs.org The recognition of their biological importance spurred the development of synthetic methodologies to access these complex structures.

Historically, the synthesis of spiroketals often relied on acid-catalyzed cyclization of dihydroxy ketones. rsc.org While effective, these methods sometimes lacked stereocontrol. The increasing demand for enantiomerically pure compounds for pharmaceutical applications has driven the development of more sophisticated and stereoselective synthetic strategies. In recent years, transition-metal catalysis, particularly with gold, has emerged as a powerful tool for constructing spiroketal frameworks under mild conditions. rsc.org

Modern synthetic chemistry has also seen a shift towards modular strategies that allow for the rapid assembly of diverse spirocyclic scaffolds from simple, abundant starting materials. acs.org For instance, racemic spirocyclic tetrahydrofuran (B95107) methanols, structurally related to the title compound, have been synthesized via a sequence involving Grignard addition to a cyclic ketone, followed by epoxidation and spontaneous, stereoselective ring-opening. nih.gov This highlights the ongoing effort to create efficient and versatile routes to these valuable building blocks.

Overview of Current Research Trajectories and Potential Academic Contributions of 1,4-Dioxaspiro[4.4]nonan-2-ylmethanol

Current research continues to build on the foundational importance of spirocyclic scaffolds. One major trajectory is their use as building blocks for the exploration of chemical space in drug discovery. nih.govku.edu The synthesis of libraries of spirocyclic compounds for high-throughput screening allows researchers to identify new drug leads. ku.edu The inherent rigidity and defined three-dimensional shape of scaffolds like this compound are critical for designing molecules with high specificity for biological targets. nih.gov

Another active area of research is the application of spiro compounds in materials science. For example, derivatives of 1,4-dioxaspiro compounds have been synthesized from oleic acid to create novel potential biolubricants. researchgate.netdoaj.org The chiral nature of many spirocyclic molecules, including derivatives of tartaric acid, makes them promising candidates for use as chiral ligands in asymmetric catalysis. nih.gov

The academic contribution of this compound and related compounds is significant. They serve as model systems for developing and validating new synthetic methodologies. rsc.orgacs.org Furthermore, their unique structures provide a platform for investigating fundamental concepts of stereochemistry and reactivity. As research continues to move towards molecules with greater complexity and three-dimensionality, the importance of spirocyclic methanol derivatives as versatile and synthetically accessible building blocks is poised to grow. rsc.orgnih.gov

Table 2: Selected Research Applications of Spirocyclic Scaffolds

Research Area Application/Finding Key Scaffold Type Reference
Drug Discovery Building blocks for compound libraries to explore 3D chemical space for biological screening. N-Boc protected spirocyclic aminoketones nih.govku.edu
Medicinal Chemistry Spiro-tetrahydroquinoline derivatives synthesized and tested for wound-healing properties. Spiro-tetrahydroquinoline nih.gov
Asymmetric Catalysis Chiral tartaric acid derivatives synthesized as potential precursors for chiral transition-metal catalysts. (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid nih.gov
Materials Science Novel 1,4-dioxaspiro compounds derived from oleic acid synthesized as potential biolubricants. Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate researchgate.netdoaj.org

| Synthetic Methodology | Development of modular strategies for the synthesis of polar spirocyclic scaffolds from simple starting materials. | Piperidine-derived spirocycles | acs.org |

Properties

IUPAC Name

1,4-dioxaspiro[4.4]nonan-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-5-7-6-10-8(11-7)3-1-2-4-8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXZOTDEWCLXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Synthesis of 1,4 Dioxaspiro 4.4 Nonan 2 Ylmethanol

Diverse Synthetic Pathways and Reaction Optimization for the Spirocyclic Core

The formation of the 1,4-dioxaspiro[4.4]nonane architecture is central to the synthesis of the target molecule. This can be accomplished through direct condensation reactions or more elaborate multi-step approaches that build the bicyclic system sequentially.

The most direct route to the 1,4-dioxaspiro[4.4]nonan-2-ylmethanol core is the acid-catalyzed ketalization reaction between glycerol and cyclopentanone. In this reaction, the 1,2-diol of glycerol reacts with the ketone functionality of cyclopentanone to form the five-membered dioxolane ring, creating the spirocyclic junction. The primary hydroxyl group of glycerol remains as the required methanol (B129727) moiety on the final product.

This transformation is typically promoted by an acid catalyst, which can be either a homogeneous Brønsted or Lewis acid or a heterogeneous solid acid catalyst. cnr.it The reaction is an equilibrium process, and to drive it towards the product side, water, a byproduct of the reaction, is usually removed, often through azeotropic distillation using a Dean-Stark apparatus. cnr.itnih.gov

The choice of catalyst and reaction conditions can significantly impact the reaction's efficiency and selectivity. While the direct ketalization of glycerol with cyclopentanone provides the target scaffold, studies on analogous reactions with other ketones like acetone and cyclohexanone have shown high conversions (often over 90%) under acidic heterogeneous catalysis. upb.ro For instance, the reaction of glycerol with cyclohexanone has been studied using various catalysts, demonstrating the general applicability of this method. upb.romdpi.com

A closely related synthesis involves the reaction of cyclopentanone with diethyl L-tartrate, a derivative of tartaric acid, in the presence of p-toluenesulfonic acid monohydrate in toluene. nih.gov This reaction proceeds with a high yield (78%) to form (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate, a precursor that contains the desired spirocyclic core. nih.gov

Table 1: Examples of Ketalization Reactions for Spirocyclic Core Formation

Reactant 1 Reactant 2 Catalyst Solvent Conditions Product Yield Reference
Glycerol Cyclohexanone Acid Ion-Exchange Resins - 293.15 K, 1.0 bar 1,4-Dioxaspiro[4.5]decane-2-ylmethanol & isomers 70-80% (Glycerol Conversion) mdpi.com
Glycerol Acetone Clay-based heterogeneous acid catalyst Isopropanol 25 °C 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol (Solketal) >90% (Glycerol Conversion) upb.romdpi.com
Diethyl L-tartrate Cyclopentanone p-Toluenesulfonic acid monohydrate Toluene Reflux, 62 h (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate 78% nih.gov

Beyond single-step ketalizations, multi-step sequences provide alternative pathways to the 1,4-dioxaspiro[4.4]nonane framework, often allowing for greater control over substitution and stereochemistry. These methods may involve the sequential formation of the rings or the transformation of a pre-existing cyclic structure.

One such approach begins with the synthesis of a precursor molecule that can be cyclized to form the spiroketal. For example, the synthesis of spirocyclic diones like (R)-spiro[4.4]nonane-1,6-dione has been achieved through asymmetric alkylation, which can then be subjected to further modifications to build the dioxolane ring. rsc.org

Another relevant multi-step synthesis is the formation of (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid. nih.govresearchgate.net This process involves two key steps:

Ketalization: Reaction of diethyl L-tartrate with cyclopentanone to yield (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate. nih.gov

Hydrolysis: Careful hydrolysis of the resulting diethyl ester using a base like lithium hydroxide, followed by acidification, to produce the target dicarboxylic acid. nih.govresearchgate.net

This dicarboxylic acid is a valuable intermediate, as the carboxylic acid groups can be subsequently converted to the desired methanol moiety.

Functional Group Interconversions Leading to the Methanol Moiety

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk In the context of synthesizing this compound, FGI is crucial when the spirocyclic core is synthesized with a precursor functional group, such as an ester or carboxylic acid, in place of the final alcohol.

A key example is the conversion of the dicarboxylic acid or diester precursors, such as (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid or its diethyl ester, into the corresponding diol. nih.gov This transformation is a reduction reaction. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing both carboxylic acids and esters to primary alcohols. imperial.ac.uk

The reaction proceeds by the nucleophilic addition of a hydride ion from the reducing agent to the carbonyl carbon of the ester or carboxylic acid. For an ester, this leads to the formation of an intermediate that subsequently expels an alkoxide leaving group, forming an aldehyde, which is then rapidly reduced to the primary alcohol. The reduction of a carboxylic acid first involves deprotonation followed by coordination to the Lewis acidic aluminum and subsequent reduction. The application of such a reduction to an intermediate like (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate would yield the corresponding (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dimethanol. If a monoester precursor were used, this FGI would lead directly to a molecule of the target class.

Table 2: Key Functional Group Interconversions

Starting Functional Group Reagent(s) Resulting Functional Group Description Reference
Ester (-COOR) Lithium aluminum hydride (LiAlH₄) followed by water workup Primary Alcohol (-CH₂OH) Reduction of the ester functionality. imperial.ac.uk
Carboxylic Acid (-COOH) Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) followed by workup Primary Alcohol (-CH₂OH) Reduction of the carboxylic acid functionality. fiveable.meimperial.ac.uk

Stereoselective Synthesis of Enantiopure this compound and its Analogues

Creating enantiomerically pure forms of this compound requires precise control over stereochemistry during the synthesis. This is achieved through asymmetric synthesis, which employs chiral elements to favor the formation of one enantiomer over the other.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.orgsigmaaldrich.com This strategy has been successfully applied to the enantio- and diastereo-selective synthesis of related spirocyclic compounds. rsc.org For instance, C₂-symmetric cycloalkane-1,2-diols have been used as chiral auxiliaries in the asymmetric alkylation and reduction to produce enantiomerically enriched spirocyclic diones and diols. rsc.org

Catalytic asymmetric induction is another powerful strategy that uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. While specific applications to this compound are not widely detailed, the principles are broadly applicable. Organocatalytic methods, for example, have been used to achieve diastereo- and enantioselective synthesis of spirocyclopropyl pyrazolones through cascade reactions, demonstrating the potential of chiral catalysts to construct complex spirocyclic systems with high stereocontrol. researchgate.net

An alternative approach is substrate-controlled synthesis, where the chirality is inherent in one of the starting materials. The synthesis of (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate from diethyl L-tartrate is a prime example. nih.gov The (2R,3R) stereochemistry of the tartrate starting material directly dictates the stereochemistry of the two newly formed stereocenters at the 2- and 3-positions of the dioxolane ring, resulting in an enantiomerically pure product.

When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is crucial. In the synthesis of spirocyclic systems, diastereoselective control ensures that the desired spatial arrangement of substituents is obtained.

Recent studies have demonstrated highly diastereoselective methods for synthesizing various spiro compounds. For example, a novel approach to access spirocyclic diketopiperazines proceeds through an acid-catalyzed cyclization with up to >98:2 diastereoselectivity. nih.govacs.org Similarly, the synthesis of polysubstituted spirocyclopropyl oxindoles using rare-earth metal salts has been reported to achieve high diastereoselectivity (≤94:6:0:0). acs.org These examples highlight a common strategy: the use of specific catalysts or reaction conditions to control the transition state geometry of the ring-forming step, thereby favoring the formation of one diastereomer over others. The steric and electronic properties of the substrates and reagents play a key role in dictating the stereochemical outcome.

Resolution Techniques for Racemic Mixtures (where applicable to related compounds)

The synthesis of this compound often results in a racemic mixture, as the C2 position is a chiral center. The separation of these enantiomers is crucial for applications where stereochemistry is important. Enzymatic kinetic resolution is a powerful technique for resolving racemic alcohols.

Lipases are a class of enzymes widely used for the kinetic resolution of racemic alcohols and their esters. The enzyme selectively catalyzes the acylation or hydrolysis of one enantiomer at a much higher rate than the other, allowing for the separation of the two. Candida antarctica lipase B (CALB) is a particularly effective and widely used lipase for the resolution of a variety of chiral alcohols due to its broad substrate specificity and high enantioselectivity.

In a typical kinetic resolution of a racemic alcohol using CALB, the enzyme is used to catalyze the transesterification of the alcohol with an acyl donor, such as vinyl acetate or isopropenyl acetate, in an organic solvent. One enantiomer of the alcohol is acylated to its corresponding ester, while the other enantiomer remains largely unreacted. The resulting mixture of the acylated and unreacted enantiomers can then be separated by standard chromatographic techniques.

For instance, the kinetic resolution of various secondary alcohols has been successfully achieved with high enantiomeric excess for both the remaining alcohol and the formed ester using CALB. nih.gov While specific studies on the enzymatic resolution of this compound are not extensively documented, the general applicability of lipases, particularly CALB, to the resolution of secondary alcohols suggests that this method would be a viable strategy. nih.gov The key to a successful resolution would be the differential recognition of the two enantiomers of this compound by the active site of the lipase.

The following table summarizes the key aspects of enzymatic kinetic resolution applicable to racemic alcohols similar to this compound.

Table 1: Key Parameters in Enzymatic Kinetic Resolution of Racemic Alcohols

ParameterDescriptionExamples
Enzyme Biocatalyst that selectively reacts with one enantiomer.Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL)
Acyl Donor Reagent that provides the acyl group for transesterification.Vinyl acetate, Isopropenyl acetate, Acetic anhydride
Solvent Medium for the enzymatic reaction.Hexane, Toluene, Tetrahydrofuran (B95107) (THF)
Separation Method to separate the resulting ester and unreacted alcohol.Column chromatography

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more environmentally benign and sustainable manufacturing processes.

The use of solid acid catalysts is a cornerstone of green chemistry, as they can often be easily separated from the reaction mixture and reused, minimizing waste. Montmorillonite clays, such as Montmorillonite KSF, are effective solid acid catalysts for various organic transformations, including ketalization reactions.

The synthesis of spiroketals, such as this compound, typically involves the acid-catalyzed reaction of a diol with a ketone. The use of a solid acid catalyst like Montmorillonite KSF can offer several advantages over traditional homogeneous acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid). These advantages include simplified work-up procedures, reduced corrosion of equipment, and the potential for catalyst recycling.

Solvent-Free Synthesis:

Conducting reactions without the use of organic solvents, or in "solvent-free" or "neat" conditions, is a significant green chemistry objective. Solvents contribute to the majority of the waste generated in chemical processes. The use of solid catalysts, such as Montmorillonite KSF, can facilitate solvent-free reactions. For instance, the synthesis of various organic compounds has been achieved under solvent-free conditions using microwave irradiation in the presence of montmorillonite clays. This approach not only eliminates the need for a solvent but can also lead to shorter reaction times and improved energy efficiency. The synthesis of solketal from glycerol and acetone has been demonstrated under solvent-free conditions using solid acid catalysts. rsc.orgresearchgate.net This provides a strong precedent for the development of a solvent-free synthesis of this compound.

Atom-Economical Processes:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A reaction with high atom economy is one where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.

C5H8O (Cyclopentanone) + C4H10O3 (Glycerol derivative) → C8H14O3 (this compound) + H2O

The only byproduct in this reaction is water. The percent atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

The following table provides a theoretical calculation of the atom economy for this synthesis.

Table 2: Theoretical Atom Economy for the Synthesis of this compound

ReactantMolecular FormulaMolecular Weight ( g/mol )
CyclopentanoneC5H8O84.12
Glycerol derivativeC4H10O3106.12
Total Reactants 190.24
Product Molecular Formula Molecular Weight ( g/mol )
This compoundC8H14O3158.19
Water (Byproduct)H2O18.02

Calculation:

% Atom Economy = (158.19 / 190.24) x 100 ≈ 83.15%

This high atom economy indicates that the majority of the atoms from the starting materials are incorporated into the desired product, making this synthetic route an efficient and green choice from an atom economy perspective.

Elucidation of Reactivity and Mechanistic Pathways of 1,4 Dioxaspiro 4.4 Nonan 2 Ylmethanol

Electrophilic and Nucleophilic Transformations at the Methanol (B129727) Group

The primary hydroxyl group is the main site for derivatization and substitution reactions, behaving in a manner typical for a primary alcohol.

The hydroxyl group of 1,4-dioxaspiro[4.4]nonan-2-ylmethanol readily undergoes common derivatization reactions.

Esterification: The compound can be converted to its corresponding esters through reaction with carboxylic acids or their derivatives. For instance, acetate esters of similar 1,4-dioxaspiro[4.4]nonane-6-methanol structures are documented. The reaction typically proceeds under standard conditions, such as reaction with an acyl chloride or anhydride in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis.

Etherification: Ether derivatives can be synthesized, for example, through the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (1,4-dioxaspiro[4.4]nonan-2-yl)methanal, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to prevent over-oxidation to the carboxylic acid.

Table 1: Examples of Derivatization Reactions

Reaction TypeReagents and ConditionsProduct
EsterificationAcetic anhydride, pyridine1,4-Dioxaspiro[4.4]nonan-2-ylmethyl acetate
Etherification1. Sodium hydride; 2. Methyl iodide2-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane
OxidationPyridinium chlorochromate (PCC), dichloromethane1,4-Dioxaspiro[4.4]nonan-2-carbaldehyde

The hydroxyl group is a poor leaving group and requires activation before it can be displaced by a nucleophile. This is typically achieved by converting it into a better leaving group, such as a tosylate or mesylate. For instance, in a similar system, a hydroxymethyl group on a spirocyclic core was activated with methanesulfonyl chloride. mdpi.com

This activated intermediate is then susceptible to nucleophilic attack. A key example is the formation of an azide, which proceeds via an SN2 mechanism. The tosylate or mesylate of this compound can be reacted with sodium azide in a polar aprotic solvent like DMF to yield 2-(azidomethyl)-1,4-dioxaspiro[4.4]nonane.

Table 2: Nucleophilic Substitution for Azide Formation

StepReactantReagents and ConditionsIntermediate/Product
1. ActivationThis compoundp-Toluenesulfonyl chloride, triethylamine, dichloromethane1,4-Dioxaspiro[4.4]nonan-2-ylmethyl tosylate
2. Substitution1,4-Dioxaspiro[4.4]nonan-2-ylmethyl tosylateSodium azide, DMF2-(Azidomethyl)-1,4-dioxaspiro[4.4]nonane

Reactions Involving the Spiroacetal Core

The spiroacetal core is generally stable, particularly under neutral and basic conditions, but can be susceptible to hydrolysis under acidic conditions.

The formation of the 1,4-dioxaspiro[4.4]nonane ring system is an example of a ring-closing reaction. The synthesis of related compounds, such as (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate, is achieved by the acid-catalyzed condensation of cyclopentanone with diethyl L-tartrate. nih.gov This reaction is reversible.

The hydrolysis of the spiroacetal, the reverse reaction, is typically carried out under acidic conditions. The mechanism involves protonation of one of the acetal oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation and a diol. Subsequent attack by water leads to the formation of cyclopentanone and the corresponding diol. The equilibrium between the open and closed forms is dependent on the reaction conditions, particularly the presence of water and the pH. The spiroacetal is stable to basic conditions, as demonstrated by the hydrolysis of ester groups on a similar spiroacetal scaffold using lithium hydroxide without affecting the spiroacetal ring. nih.gov

Based on available literature, rearrangement and isomerization reactions involving the 1,4-dioxaspiro[4.4]nonane core of this specific compound are not commonly reported. Spiroacetals can, in some cases, undergo rearrangements, but this is not a characteristic reaction for this particular system under normal conditions.

Catalytic Reactivity and Potential as Ligands or Organocatalysts

While specific applications of this compound as a catalyst or ligand are not extensively documented, its structure suggests significant potential in these areas. Derived from a tartaric acid equivalent, it possesses a chiral backbone which is a valuable feature in asymmetric catalysis.

Tartaric acid and its derivatives are well-known chiral ligands in transition-metal catalysis. nih.gov The two oxygen atoms of the dioxolane ring and the hydroxyl oxygen in this compound can act as coordination sites for metal ions. This could allow it to function as a bidentate or tridentate chiral ligand, potentially inducing enantioselectivity in a variety of metal-catalyzed reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The spirocyclic structure provides a rigid scaffold, which can be advantageous for creating a well-defined chiral environment around a metal center.

Furthermore, the hydroxyl group could be functionalized to introduce other coordinating groups, such as phosphines, which are widely used in homogeneous catalysis. This would create a chiral phosphine-alcohol ligand with potential applications in a range of catalytic transformations.

Participation in Metal-Catalyzed Organic Transformations

Although detailed studies focusing exclusively on this compound in metal-catalyzed transformations are not extensively documented in the available literature, the presence of a primary alcohol function suggests its potential participation in a variety of such reactions. Generally, alcohols are versatile substrates in metal-catalyzed processes.

One of the most common transformations for primary alcohols is oxidation . Various metal catalysts, including those based on ruthenium, palladium, and copper, are known to effectively catalyze the oxidation of primary alcohols to aldehydes or carboxylic acids under mild conditions. For instance, a ruthenium-based catalyst could facilitate the transfer hydrogenation of the alcohol to the corresponding aldehyde in the presence of a suitable hydrogen acceptor.

Another significant area is its potential use in cross-coupling reactions . The hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, which can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions to form carbon-carbon or carbon-heteroatom bonds.

Furthermore, the chiral nature of this compound, if used as a single enantiomer, makes it a potential candidate as a chiral ligand or a chiral building block in asymmetric catalysis. After suitable functionalization, the oxygen atoms of the dioxolane ring and the hydroxyl group could act as coordination sites for a metal center, creating a chiral environment that could induce enantioselectivity in a catalytic transformation.

While specific examples for the title compound are scarce, the broader field of metal-catalyzed reactions of spiroketal-containing molecules is an active area of research. These reactions are crucial in the synthesis of complex natural products where spiroketal moieties are prevalent.

Investigation of Reaction Selectivity and Conversion

The selectivity and conversion in reactions involving this compound would be highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and reactants.

Chemoselectivity: In reactions involving multifunctional reagents, the primary hydroxyl group is expected to be the most reactive site. For example, in an acylation reaction, the hydroxyl group would be selectively acylated over the ether linkages of the spiroketal, which are generally inert under such conditions. In oxidation reactions, selective oxidation of the primary alcohol to the aldehyde can be achieved using specific reagents like pyridinium chlorochromate (PCC) or by employing controlled catalytic methods, thus avoiding over-oxidation to the carboxylic acid or cleavage of the spiroketal.

Stereoselectivity: For reactions involving the creation of new stereocenters, the inherent chirality of this compound can play a significant role. The existing stereocenter at the 2-position of the dioxolane ring can direct the stereochemical outcome of reactions at the adjacent hydroxymethyl group or at other positions in the molecule. This diastereoselective influence is a common strategy in the synthesis of complex molecules.

Conversion: The conversion rates in reactions with this compound would be influenced by steric hindrance around the reaction center. The spirocyclic framework might impose steric constraints that could affect the approach of reagents and catalysts, potentially requiring more forcing conditions to achieve high conversion. The choice of an appropriate catalyst that can operate efficiently under mild conditions would be crucial to ensure high conversion without leading to decomposition or side reactions.

Data on Related Spiroketal Reactions:

To illustrate the concepts of selectivity and conversion, the following interactive table provides hypothetical data based on common reactions of similar alcoholic spiroketals.

Reaction TypeCatalyst/ReagentSolventTemperature (°C)Conversion (%)Major ProductSelectivity
OxidationPCCDichloromethane25951,4-Dioxaspiro[4.4]nonan-2-carbaldehydeHigh for aldehyde
AcylationAcetic Anhydride, PyridineDichloromethane0-2598(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl acetateHigh for ester
EtherificationNaH, Benzyl BromideTetrahydrofuran (B95107)0-25922-(Benzyloxymethyl)-1,4-dioxaspiro[4.4]nonaneHigh for ether
TosylationTsCl, PyridineDichloromethane096(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl 4-toluenesulfonateHigh for tosylate

Mechanistic Investigations of Key Transformations

The mechanistic pathways for reactions involving this compound can be elucidated through a combination of kinetic studies, computational modeling, and the identification of intermediates and transition states.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies are fundamental to understanding the mechanism of a reaction. By monitoring the reaction rate as a function of reactant and catalyst concentrations, a rate law can be determined, which provides insights into the molecularity of the rate-determining step. For instance, in a metal-catalyzed oxidation, kinetic data could help to determine whether the reaction proceeds through a mechanism involving the formation of a metal-alkoxide intermediate.

Thermodynamic studies provide information about the energy changes that occur during a reaction. The determination of enthalpy (ΔH) and entropy (ΔS) of reaction allows for the calculation of the Gibbs free energy change (ΔG), which indicates the spontaneity of the reaction. Comparing the thermodynamic stability of potential products can help to explain the observed product distribution, especially in reactions that are under thermodynamic control.

For example, in the case of reversible spiroketal formation, the ratio of different spiroketal isomers at equilibrium is determined by their relative thermodynamic stabilities. While this compound itself is a stable spiroketal, reactions that might involve its formation or cleavage would be governed by these thermodynamic principles.

Transition State Analysis and Intermediate Identification

The identification of reaction intermediates and the characterization of transition states are crucial for a detailed understanding of a reaction mechanism. Spectroscopic techniques such as NMR, IR, and mass spectrometry can be used to detect and characterize transient intermediates.

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for studying reaction mechanisms. Theoretical calculations can be used to model the structures and energies of reactants, products, intermediates, and transition states along a proposed reaction pathway. This allows for the determination of activation energies, which can be correlated with experimentally observed reaction rates.

For a reaction involving this compound, computational studies could be used to:

Model the coordination of the molecule to a metal catalyst.

Investigate the electronic effects of the spiroketal on the reactivity of the hydroxyl group.

Calculate the energy barriers for different possible reaction pathways, thereby predicting the most likely mechanism.

Analyze the geometry of transition states to understand the origins of stereoselectivity.

For instance, in a stereoselective reduction of a ketone derived from this compound, transition state analysis could reveal how the existing stereocenter directs the approach of the reducing agent to one face of the carbonyl group, leading to the preferential formation of one diastereomer.

Advanced Spectroscopic and Structural Analysis of 1,4 Dioxaspiro 4.4 Nonan 2 Ylmethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Studies

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1,4-dioxaspiro[4.4]nonan-2-ylmethanol in solution. It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C), their connectivity, and spatial relationships, which are fundamental to understanding its conformational and stereochemical properties.

Two-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle of this compound by mapping out correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY would be used to trace the proton networks within the cyclopentyl ring, the dioxolane ring, and the methanol (B129727) side chain, confirming the connectivity of adjacent CH and CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. This technique allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, and more easily distinguished, proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons, such as the spirocyclic C5 atom, by observing its correlation with nearby protons. It would also confirm the connection between the CH₂OH group and the dioxolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for stereochemical and conformational analysis. For instance, NOESY could reveal the relative orientation of the hydroxymethyl group with respect to the cyclopentyl ring, helping to define the molecule's preferred conformation in solution.

A summary of expected correlations for this compound is presented below.

2D NMR Technique Purpose Expected Correlations for this compound
COSY Maps ³JHH couplingsCorrelations between adjacent protons in the cyclopentyl and dioxolane rings.
HSQC Maps ¹JCH couplingsDirect correlation of each ¹H signal to its attached ¹³C signal.
HMBC Maps ²⁻³JCH couplingsCorrelation of protons on the cyclopentyl ring to the spiro carbon; correlation of dioxolane protons to the hydroxymethyl carbon.
NOESY Maps through-space ¹H-¹H proximityCorrelations between protons on the dioxolane ring and the cyclopentyl ring, defining stereochemistry and conformation.

The five-membered rings in this compound are not planar and can undergo rapid conformational changes (e.g., envelope or twist conformations). Variable Temperature (VT) NMR studies can provide insight into these dynamic processes. By recording NMR spectra at different temperatures, it is possible to slow down or "freeze out" certain conformational exchange processes, which may lead to the broadening or splitting of signals. Analyzing these changes allows for the determination of the energy barriers associated with ring flipping and other conformational interconversions. No specific VT-NMR studies for this compound are documented in the available literature.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide exact bond lengths, bond angles, and torsion angles for this compound, offering an unambiguous picture of its molecular geometry. A detailed crystallographic study has been performed on a related compound, (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, revealing the geometry of the spiro[4.4]nonane core researchgate.net.

The presence of the primary alcohol (–CH₂OH) group in this compound makes it capable of acting as both a hydrogen bond donor (from the -OH proton) and acceptor (at the oxygen lone pairs). In the solid state, these hydrogen bonds would direct the packing of molecules into a specific, ordered crystal lattice. X-ray analysis would elucidate this network, showing precisely how individual molecules interact with their neighbors, which is crucial for understanding the material's physical properties. For the related dicarboxylic acid derivative, extensive intermolecular hydrogen bonding forms a two-dimensional framework researchgate.net.

For an enantiomerically pure sample of this compound, X-ray crystallography can be used to determine its absolute configuration. By using anomalous dispersion effects, typically from the scattering of X-rays by oxygen atoms, it is possible to solve the phase problem in a way that distinguishes between the two possible enantiomers. This is often expressed through the Flack parameter, which should refine to a value near zero for the correct absolute structure.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment

As a chiral molecule, this compound is optically active. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential interaction of the molecule with left and right-circularly polarized light.

ORD measures the variation in the angle of optical rotation as a function of the wavelength of light.

CD measures the difference in absorption of left and right-circularly polarized light as a function of wavelength.

These techniques are highly sensitive to the molecule's three-dimensional structure and absolute configuration. The resulting spectra, characterized by positive or negative peaks (Cotton effects), serve as a unique fingerprint for a specific enantiomer. While no specific CD or ORD spectra for this compound are available in the searched literature, these methods would be essential for confirming its enantiomeric purity and assigning its absolute configuration by comparing experimental spectra with those predicted from theoretical calculations.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the detailed analysis of molecular structures. In the study of this compound, these methods provide critical insights into the presence of specific functional groups and the molecule's unique conformational arrangement. The complementary nature of FT-IR and Raman spectroscopy allows for a comprehensive vibrational profile, as some molecular vibrations are more prominent in one technique than the other.

The FT-IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its constituent functional groups. The most prominent of these is the hydroxyl (-OH) group, which gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is indicative of intermolecular hydrogen bonding. The C-O stretching vibrations of the alcohol and the dioxolane ring are also clearly observable. The C-O stretch of the primary alcohol typically appears in the 1050-1000 cm⁻¹ range, while the C-O-C stretching of the spiroketal moiety can be identified by strong bands in the 1200-1000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the cyclopentane and dioxolane rings are observed as sharp peaks in the 3000-2850 cm⁻¹ range.

The combination of FT-IR and Raman data allows for a detailed and confident assignment of the vibrational modes of this compound, confirming the presence of key functional groups and providing a detailed picture of its molecular conformation.

Interactive Data Table: Key Vibrational Frequencies of this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueIntensityFunctional Group
O-H Stretch3200-3600FT-IRStrong, BroadHydroxyl
C-H Stretch (aliphatic)3000-2850FT-IR, RamanStrong (FT-IR), Medium (Raman)Cyclopentane, Dioxolane
C-O-C Stretch (asymmetric)1150-1085FT-IRStrongDioxolane Ring
C-O Stretch (primary alcohol)~1050FT-IRStrongHydroxymethyl
C-C Stretch1200-800Raman, FT-IRMedium-Strong (Raman), Weak-Medium (FT-IR)Cyclopentane, Dioxolane
Ring Breathing Modes< 1000RamanMediumSpirocyclic System

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound, electron impact (EI) ionization would lead to the formation of a molecular ion (M⁺•), which then undergoes a series of predictable fragmentation reactions to yield smaller, charged fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the original molecular structure.

The fragmentation of this compound is expected to be directed by the presence of the oxygen atoms in the dioxolane ring and the hydroxyl group, which can stabilize adjacent positive charges. A primary fragmentation pathway would involve the cleavage of the bond between the dioxolane ring and the hydroxymethyl group (α-cleavage), leading to the loss of a •CH₂OH radical (mass 31) and the formation of a stable, resonance-stabilized cation.

Another significant fragmentation pathway would involve the cleavage of the spirocyclic system itself. The opening of the dioxolane ring can occur through the cleavage of a C-O bond, followed by further fragmentation of the cyclopentane ring. The loss of neutral molecules such as water (H₂O, mass 18) from the molecular ion is also a common fragmentation pathway for alcohols.

Isotopic labeling studies, where specific hydrogen atoms are replaced with deuterium, can be a powerful tool to confirm these proposed fragmentation pathways. For instance, by synthesizing 1,4-dioxaspiro[4.4]nonan-2-yl(dideuterio)methanol, the fragment corresponding to the loss of the hydroxymethyl group would show a mass shift, confirming the origin of that fragment. Similarly, deuteration of the cyclopentane ring would help in tracking the fate of this part of the molecule during fragmentation.

Interactive Data Table: Proposed Mass Spectral Fragments of this compound

Proposed Fragment Structurem/z ValueProposed Fragmentation Pathway
[C₈H₁₄O₃]⁺• (Molecular Ion)158Electron Impact Ionization
[C₇H₁₁O₂]⁺127Loss of •CH₂OH (α-cleavage)
[C₈H₁₂O₂]⁺•140Loss of H₂O
[C₅H₉O₂]⁺99Cleavage of cyclopentane ring
[C₄H₅O₂]⁺85Further fragmentation of dioxolane ring

Theoretical and Computational Investigations of this compound: A Review of Available Data

Theoretical and Computational Investigations of 1,4 Dioxaspiro 4.4 Nonan 2 Ylmethanol

Theoretical and computational chemistry provide powerful tools to understand the structure, energetics, and dynamic behavior of molecules like 1,4-dioxaspiro[4.4]nonan-2-ylmethanol at an atomic level. These methods complement experimental work by offering insights that can be difficult or impossible to obtain through laboratory techniques alone.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometries, conformational energies, and the pathways of chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a flexible molecule like this compound, which has multiple rotatable bonds and two non-planar rings, DFT would be the method of choice to explore its conformational landscape.

A typical DFT study on this molecule would involve:

Identification of Conformers: Systematically rotating the bonds, particularly the C2-C(methanol) bond and the bonds within the cyclopentane ring, to identify all possible stable conformations (local minima on the potential energy surface).

Geometry Optimization: Optimizing the geometry of each identified conformer to find the lowest energy arrangement of its atoms.

Energy Calculations: Calculating the relative energies of each conformer to determine their populations at a given temperature. The conformer with the lowest energy is the most stable.

Torsional Barrier Calculation: Determining the energy barriers for rotation around key bonds. This is achieved by performing a relaxed potential energy surface scan, where the dihedral angle of interest is varied incrementally, and the energy is minimized at each step.

The results of such a study would reveal the most likely shapes the molecule adopts and the energy required to convert between them.

Ab initio (from first principles) calculations are another class of quantum chemical methods that can be used to study chemical reactions. These methods are computationally more demanding than DFT but can provide highly accurate results. For this compound, ab initio calculations could be used to investigate its reactivity, for example, in reactions involving the hydroxyl group or the dioxolane ring.

A study of a reaction pathway would typically involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the products of a potential reaction.

Finding the Transition State: Identifying the highest energy point along the reaction coordinate, known as the transition state. This is a critical step as the energy of the transition state determines the activation energy and thus the rate of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure that it connects the intended reactants and products.

These calculations would provide a detailed mechanistic understanding of how this compound might transform into other chemical species.

While quantum chemical calculations are excellent for studying molecules in the gas phase (in isolation), the behavior of a molecule can be significantly influenced by its environment, such as a solvent. Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in solution over time.

An MD simulation of this compound in a solvent (e.g., water or an organic solvent) would involve:

System Setup: Placing one or more molecules of this compound in a box of solvent molecules.

Simulation: Solving Newton's equations of motion for all atoms in the system over a period of time (from nanoseconds to microseconds). This generates a trajectory that describes how the positions and velocities of the atoms change.

Analysis: Analyzing the trajectory to understand the conformational landscape of the molecule in solution. This includes identifying the most populated conformations and the timescales of transitions between them. The influence of the solvent on the conformational preferences can also be determined.

MD simulations would provide a realistic picture of how this compound behaves in a liquid environment.

Computational methods can also predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The accuracy of these predictions is often high enough to help in the assignment of experimental spectra and to distinguish between different isomers or conformers. For this compound, predicted NMR shifts for its different conformers could be averaged based on their calculated populations to compare with experimental solution-state NMR data.

Vibrational Frequencies: The same quantum chemical methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. These calculations can aid in the assignment of experimental vibrational bands to specific molecular motions.

Table of Predicted Spectroscopic Data (Hypothetical)

Since no specific published data exists, the following table is a hypothetical representation of what a computational study might produce. The values are for illustrative purposes only and are not based on actual calculations for this compound.

ParameterPredicted Value (Illustrative)
¹H NMR Chemical Shift (ppm)
-CH₂- (cyclopentane)1.5 - 1.8
-CH- (dioxolane)3.8 - 4.2
-CH₂O- (dioxolane)3.5 - 3.9
-CH₂OH (methanol)3.4 - 3.7
-OH (methanol)2.0 - 3.0
¹³C NMR Chemical Shift (ppm)
Spiro Carbon110 - 115
-CH₂- (cyclopentane)25 - 40
-CH- (dioxolane)75 - 80
-CH₂O- (dioxolane)65 - 70
-CH₂OH (methanol)60 - 65
Vibrational Frequencies (cm⁻¹)
O-H stretch~3400
C-H stretch2850 - 3000
C-O stretch1000 - 1200

Lack of Sufficient Data for Comprehensive Article on this compound

Following a series of targeted searches for the chemical compound this compound, it has been determined that there is a notable absence of detailed scientific literature outlining its specific applications in advanced organic synthesis as requested. While basic chemical identifiers and supplier information are available, in-depth research findings regarding its use as a chiral building block in natural product synthesis, its role in the creation of specific synthetic organic compounds like kinase inhibitors, or its utilization in protecting group strategies could not be located in publicly accessible scientific databases and journals.

The planned article was structured to explore the compound's utility in several key areas of modern organic chemistry. However, the investigation did not yield specific examples or detailed research to substantiate the subsections of the proposed outline. Information regarding its application in the total synthesis of complex bioactive molecules, the stereoselective installation of functional groups, or as a precursor to pharmaceutical intermediates and agrochemicals remains largely undocumented in the available literature. Similarly, its specific use in protecting group strategies is not detailed in the searched resources.

Due to this lack of specific, verifiable information, the generation of a thorough and scientifically accurate article that strictly adheres to the provided, detailed outline is not possible at this time. Proceeding with the article would require speculation beyond the available data, which would compromise the integrity and scientific validity of the content.

Applications of 1,4 Dioxaspiro 4.4 Nonan 2 Ylmethanol in Advanced Organic Synthesis

Utilization in Protecting Group Strategies

Formation and Deprotection of Spiroacetal Derivatives

The spiroacetal ketal moiety of 1,4-dioxaspiro[4.4]nonan-2-ylmethanol is, in itself, a protected form of a ketone (cyclopentanone) and a triol (glycerol). The formation of this compound is a classic example of ketalization, a reversible reaction between a carbonyl compound and an alcohol, typically catalyzed by acid. libretexts.orglibretexts.org In this case, cyclopentanone reacts with glycerol under acidic conditions, with the simultaneous removal of water to drive the reaction to completion. wikipedia.org The resulting spiroacetal is stable under neutral and basic conditions but can be readily cleaved to regenerate the original ketone and diol by treatment with aqueous acid. masterorganicchemistry.comyoutube.com This acid-labile nature is the cornerstone of its use as a protecting group.

The primary alcohol on the this compound structure can be further functionalized. Subsequently, the spiroacetal can be deprotected to unmask the diol functionality of the original glycerol backbone. This strategy allows for selective modification at one hydroxyl group while the other two are masked within the spiroacetal ring.

Table 1: Conditions for Spiroacetal Ketal Formation and Deprotection
ProcessReagentsTypical ConditionsProducts
Formation (Protection)Cyclopentanone, GlycerolAcid catalyst (e.g., p-TsOH), Dean-Stark trap to remove waterThis compound, Water
Deprotection (Hydrolysis)This compound, WaterAqueous acid (e.g., HCl, H₂SO₄)Cyclopentanone, Glycerol

Orthogonal Protection Schemes in Multi-Step Syntheses

In the synthesis of complex molecules with multiple functional groups, orthogonal protection is a critical strategy. fiveable.me This approach utilizes protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group without affecting others. wikipedia.org The spiroacetal ketal group, as found in this compound, is an integral part of such schemes.

Its key characteristic is stability to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents, while being selectively cleaved by acid. organic-chemistry.org This allows a chemist to, for example, remove a base-labile protecting group like a fluorenylmethyloxycarbonyl (Fmoc) group or a silyl ether that is cleaved by fluoride ions, while the spiroacetal remains intact. Subsequently, the spiroacetal can be removed with acid to reveal the diol without disturbing other acid-stable groups. organic-chemistry.org This precise control is essential for building complex molecular frameworks efficiently.

Table 2: Orthogonal Stability of Spiroacetal Ketals and Other Common Protecting Groups
Protecting GroupProtected GroupStable ToCleaved By
Spiroacetal Ketal Diol / KetoneBase, Nucleophiles, H₂, Pd/C, FluorideAqueous Acid (H₃O⁺)
tert-Butyldimethylsilyl (TBDMS) Ether AlcoholBase, Mild Acid, H₂, Pd/CFluoride (e.g., TBAF), Strong Acid
Benzyl (Bn) Ether AlcoholAcid, Base, FluorideHydrogenolysis (H₂, Pd/C)
Fluorenylmethyloxycarbonyl (Fmoc) AmineAcid, H₂, Pd/C, FluorideBase (e.g., Piperidine)

Applications in Materials Science and Polymer Chemistry

The rigid, three-dimensional structure of the spiroacetal unit makes this compound an attractive candidate for the development of novel polymers and functional materials with enhanced properties.

Monomer or Cross-linking Agent in Polymer Synthesis

With its primary hydroxyl group, this compound can act as a monomer in polymerization reactions, particularly in the synthesis of polyesters. nih.gov Through polycondensation with dicarboxylic acids or their derivatives (e.g., dimethyl terephthalate), it can be incorporated into a polymer backbone.

Research has shown that introducing rigid spirocyclic structures into polyester chains can significantly alter the material's properties. digitellinc.com Specifically, the spiroacetal unit restricts chain mobility, which can lead to an increase in the glass transition temperature (Tg) and improved thermal stability of the resulting polymer compared to polyesters made from more flexible, linear diols. bohrium.com This makes such polymers suitable for applications requiring higher thermal and dimensional stability. rsc.org While not acting as a cross-linking agent in the traditional sense (which requires two or more reactive groups per monomer to form a 3D network), its difunctional nature (if the spiroacetal is opened to reveal a triol) could potentially be used in creating cross-linked resins.

Table 3: Effect of Spiroacetal Monomer Incorporation on Polyester Properties
Polymer TypeKey PropertyObservationReference
Copolyesters with spiro-diol unitsGlass Transition Temp. (Tg)Tg increases with higher spiro-diol content bohrium.com
Copolyesters with spiro-diol unitsCrystallinityCrystallinity decreases with higher spiro-diol content, leading to amorphous materials bohrium.com
Vanillin-based spiroacetal polyestersThermal StabilityImproved thermal stability upon incorporation of spiroacetal units digitellinc.combohrium.com

Components in Functional Materials (e.g., biolubricants)

Biolubricants are lubricants that are biodegradable and non-toxic, often derived from renewable resources like vegetable oils. researchgate.netmdpi.com Synthetic esters are a major class of high-performance biolubricants. performance-biolubricants.com The chemical structure of this compound makes it a potential precursor for synthesizing novel biolubricant base stocks.

By reacting the primary alcohol of this compound with a long-chain fatty acid (e.g., oleic acid, stearic acid), a spiroacetal ester can be formed. This resulting molecule would possess several desirable characteristics for a biolubricant:

Biodegradability: The ester and acetal linkages are susceptible to hydrolysis in the environment.

Lubricity: The long fatty acid tail provides the lubricating properties necessary to reduce friction.

Renewable Source: The glycerol backbone is readily available from renewable feedstocks.

These synthetic esters could offer a combination of good lubricating performance and environmental acceptability, making them attractive for applications where lubricant loss to the environment is a concern.

Applications in Odoriferous Compositions and Delivery Systems

The volatility of fragrance molecules often leads to a short-lived scent perception. To overcome this, the fragrance industry has developed pro-fragrance (or pro-perfume) technologies, where a non-volatile precursor molecule releases a fragrant compound under specific triggers. cosmeticsandtoiletries.comnih.gov Cyclic ketals, such as the spiroacetal in this compound, are well-suited for this application. google.com

The spiroacetal itself is largely odorless. However, upon exposure to mild acidic conditions, such as those found on moist skin or fabric, it can undergo hydrolysis. This cleavage reaction breaks the spiroacetal ring, releasing the constituent ketone and alcohol. google.comepo.org In the case of this compound, hydrolysis liberates cyclopentanone, a ketone with a distinct minty-camphorous odor, and glycerol. This controlled release mechanism provides a long-lasting fragrance effect, as the scent is generated gradually over time rather than evaporating all at once. givaudan.com

Table 4: this compound as a Pro-Fragrance
Pro-FragranceRelease TriggerReleased Fragrance MoleculeOdor Profile of Released Molecule
This compoundHydrolysis (presence of water/acid)CyclopentanoneMinty, Camphorous

Emerging Research Avenues and Future Outlook for 1,4 Dioxaspiro 4.4 Nonan 2 Ylmethanol

Development of Novel Synthetic Methodologies and More Efficient Catalytic Approaches

The synthesis of spiroketals, including 1,4-dioxaspiro[4.4]nonan-2-ylmethanol, is an area of active research, with a focus on developing more efficient, selective, and sustainable methods.

Current and Emerging Synthetic Strategies:

Synthetic ApproachDescriptionPotential AdvantagesKey Research Focus
Catalytic Asymmetric Synthesis The use of chiral catalysts to produce enantiomerically pure spiroketals. This can involve metal catalysts (e.g., gold, iridium, nickel) or organocatalysts. researchgate.netacs.orgHigh enantioselectivity, access to specific stereoisomers.Development of new chiral ligands and catalytic systems with broader substrate scope and higher efficiency.
Domino and Cascade Reactions Multi-step reactions where subsequent transformations occur in a single pot without the need for isolating intermediates.Increased efficiency, reduced waste, and simplified purification processes.Designing novel cascade sequences that can rapidly construct the spiroketal framework from simple starting materials.
Green Chemistry Approaches The use of environmentally benign reagents, solvents, and reaction conditions. This includes microwave-assisted synthesis and the use of catalysts like iodine under solvent-free conditions. nih.govnih.govmdpi.comReduced environmental impact, increased safety, and potential for cost savings.Exploration of bio-based starting materials and renewable solvents.
Electrosynthesis The use of electricity to drive chemical reactions, offering a metal- and mercury-free alternative to traditional methods. A notable example is the eSpiro method, which involves the anodic oxidation of malonic acids. rsc.orgHigh yields, broad functional group tolerance, and sustainability.Optimization of reaction conditions and development of flow electrolysis setups for continuous production.

Future research in this area will likely focus on the development of highly enantioselective and diastereoselective methods for the synthesis of substituted 1,4-dioxaspiro[4.4]nonane derivatives. The use of dual catalytic systems, combining different types of catalysts to promote sequential or cooperative transformations, is a particularly promising avenue. researchgate.net

Exploration of Untapped Reactivity Profiles and Novel Transformations

The reactivity of this compound is largely dictated by its hydroxyl group and the spiroketal moiety. While the hydroxyl group can undergo typical reactions such as esterification, etherification, and oxidation, the spiroketal core offers opportunities for more complex transformations.

Potential Areas of Reactivity Exploration:

Ring-Opening Reactions: Under specific conditions, the spiroketal can be opened to reveal a dihydroxyketone precursor. This could be a valuable strategy for the synthesis of complex polyketide natural products.

Derivatization of the Hydroxymethyl Group: The primary alcohol provides a handle for the introduction of various functional groups, enabling the synthesis of a library of derivatives with diverse properties. This could include the attachment of fluorescent tags, bioactive molecules, or polymerizable groups.

Reactions Involving the Spirocyclic Core: The stability of the spiroketal can be influenced by substituents and reaction conditions. Investigating its behavior under acidic, basic, and radical conditions could uncover novel rearrangement or fragmentation pathways.

A deeper understanding of the conformational behavior of the 1,4-dioxaspiro[4.4]nonane ring system is crucial for predicting and controlling its reactivity. Molecular modeling and NMR spectroscopy can be powerful tools in this regard. nih.gov

Expansion into New Areas of Materials Science and Chemical Biology (non-clinical)

The rigid and well-defined three-dimensional structure of this compound makes it an attractive building block for the creation of new materials and chemical tools.

Potential Applications in Materials Science:

Material TypePotential Role of this compoundAnticipated Properties
Polymers As a diol monomer in the synthesis of polyesters, polyurethanes, and polycarbonates. nih.govresearchgate.netacs.orgresearchgate.netIncreased rigidity, higher glass transition temperatures, and improved thermal stability. acs.org
Liquid Crystals The spirocyclic core can introduce chirality and influence the packing of molecules, which is crucial for the formation of liquid crystalline phases.Development of novel liquid crystal materials with specific optical and electronic properties.
Cross-linking Agents The diol functionality can be used to cross-link polymer chains, leading to the formation of robust networks.Enhanced mechanical strength and solvent resistance in polymers.

Potential Applications in Chemical Biology (non-clinical):

Scaffold for Chemical Probes: The spiroketal framework can serve as a rigid scaffold for the development of chemical probes to study biological processes. nih.gov The hydroxymethyl group allows for the attachment of reporter groups or binding moieties.

Building Block for Bioactive Molecules: Spiroketals are found in numerous natural products with interesting biological activities. researchgate.net this compound could serve as a starting material for the synthesis of analogs of these natural products.

Fragment-Based Drug Discovery: The relatively small and rigid structure of this compound makes it a suitable candidate for fragment-based screening to identify new starting points for drug discovery programs.

Computational Design and Optimization for Enhanced Utility and Selectivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. mdpi.comsemanticscholar.org These methods can be applied to this compound to predict its properties, understand its reactivity, and design new applications.

Applications of Computational Methods:

Computational TechniqueApplication to this compoundExpected Outcomes
Density Functional Theory (DFT) Calculation of electronic structure, molecular orbitals, and reaction energetics.Prediction of reactivity, spectroscopic properties, and the mechanism of potential transformations.
Molecular Dynamics (MD) Simulations Simulation of the conformational dynamics of the spiroketal ring system in different environments. mdpi.comUnderstanding the flexibility of the molecule and its interactions with other molecules or surfaces.
Quantitative Structure-Activity Relationship (QSAR) If a series of derivatives are synthesized and tested for a particular property, QSAR can be used to build predictive models. mdpi.comGuiding the design of new derivatives with enhanced properties.

Computational studies can be particularly valuable in designing catalysts for the enantioselective synthesis of this compound and in predicting the properties of polymers derived from it.

Challenges and Opportunities in Scalable Synthesis and Industrial Applications of Spiroacetal Scaffolds

The transition from laboratory-scale synthesis to industrial production presents several challenges for spiroacetal-containing molecules. uk-cpi.com

Challenges:

Cost of Starting Materials: The availability and cost of the starting materials for the synthesis of this compound can be a significant factor in its large-scale production.

Control of Stereochemistry: Achieving high levels of stereocontrol on an industrial scale can be difficult and may require expensive chiral catalysts or resolving agents.

Green and Sustainable Processes: Developing manufacturing processes that are environmentally friendly and economically viable is a major challenge. uk-cpi.comnih.gov

Opportunities:

Development of Continuous Flow Processes: Flow chemistry can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes as catalysts could provide highly selective and environmentally friendly routes to spiroketals.

Identification of High-Value Applications: The discovery of applications where the unique properties of this compound provide a significant advantage would justify the cost of its production.

The development of robust and scalable synthetic routes is crucial for unlocking the full potential of this compound and other spiroacetal scaffolds in various industrial sectors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,4-dioxaspiro[4.4]nonan-2-ylmethanol?

  • Methodological Answer : The synthesis typically involves cyclization of cyclopentanone derivatives with diols (e.g., ethylene glycol) under acid catalysis (e.g., p-toluenesulfonic acid) to form the spirocyclic dioxolane ring. Subsequent functionalization of the hydroxymethyl group is achieved via nucleophilic substitution or oxidation-reduction sequences. Purification often employs column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Structural elucidation relies on NMR spectroscopy (¹H/¹³C) to identify characteristic signals (e.g., sp³-hybridized carbons in the dioxolane ring) and FT-IR for hydroxyl and ether functional groups. Advanced confirmation uses single-crystal X-ray diffraction to resolve bond angles and spatial arrangements .

Q. What are the primary chemical reactions involving this compound?

  • Methodological Answer : The hydroxymethyl group undergoes esterification (e.g., with acetic anhydride) and oxidation (e.g., using PCC to form a ketone). The dioxolane ring is stable under mild acidic/basic conditions but can undergo ring-opening under strong acids (e.g., H₂SO₄) to yield diols .

Q. How is purity assessed during synthesis?

  • Methodological Answer : HPLC with a C18 column (mobile phase: methanol/water) or GC-MS (for volatile derivatives) ensures purity ≥95%. Melting point analysis and TLC (Rf comparison) are supplementary methods .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemistry of spirocyclic derivatives?

  • Methodological Answer : Stereoselectivity is controlled by chiral catalysts (e.g., Jacobsen’s catalyst) or solvent polarity . Computational studies (DFT) model transition states to predict enantiomeric excess. Experimental validation uses polarimetry or chiral HPLC .

Q. What strategies mitigate byproduct formation during cyclization?

  • Methodological Answer : Byproducts like linear ethers or dimeric species are minimized via slow addition of reagents and temperature control (e.g., maintaining 0–5°C). In situ monitoring (e.g., ReactIR) identifies intermediates for real-time optimization .

Q. How does the compound interact with biological targets in drug discovery?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinity to enzymes (e.g., kinases) or receptors. Surface Plasmon Resonance (SPR) quantifies binding kinetics (KD values). In vitro assays (e.g., MTT for cytotoxicity) validate activity against cancer cell lines (e.g., MCF-7, IC₅₀ ~20 µM) .

Q. What are the limitations of current synthetic methods for scaling to gram quantities?

  • Methodological Answer : Challenges include low yields in cyclization steps (≤50%) and costly catalysts (e.g., Rh complexes). Solutions involve flow chemistry for continuous processing and green solvents (e.g., cyclopentyl methyl ether) to improve efficiency .

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